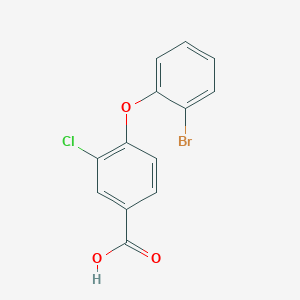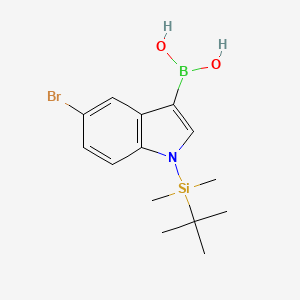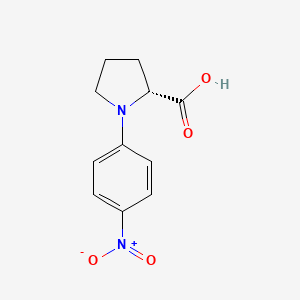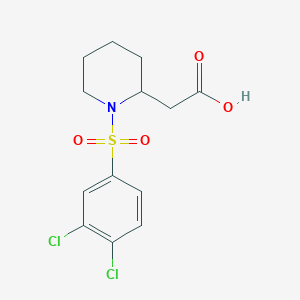![molecular formula C14H21NO2 B8302751 tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate](/img/structure/B8302751.png)
tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an amino group, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate typically involves the reaction of tert-butyl bromoacetate with 2-methylbenzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; solvent: water or acetic acid; temperature: 0-50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvent: ether or tetrahydrofuran; temperature: 0-25°C.
Substitution: Various nucleophiles (e.g., halides, amines); solvent: dichloromethane or ethanol; temperature: 0-25°C.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted amines or esters.
Scientific Research Applications
Chemistry: tert-Butyl 2-{[(2-methylphenyl)methyl]amino}acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of ester-containing compounds on biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then interact with biological targets. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparison with Similar Compounds
- tert-Butyl 2-{[(2-methoxyphenyl)methyl]amino}acetate
- tert-Butyl 2-{[(2-chlorophenyl)methyl]amino}acetate
- tert-Butyl 2-{[(2-fluorophenyl)methyl]amino}acetate
Comparison:
- Structural Differences: The similar compounds listed above differ in the substituents on the phenyl ring (e.g., methoxy, chloro, fluoro). These differences can influence the reactivity and properties of the compounds.
- Reactivity: The presence of different substituents can affect the compound’s reactivity in chemical reactions. For example, electron-withdrawing groups like chloro and fluoro can increase the compound’s electrophilicity.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may vary based on their reactivity and interaction with biological targets. The unique structural features of tert-butyl 2-{[(2-methylphenyl)methyl]amino}acetate make it particularly suitable for certain medicinal and industrial applications.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl 2-[(2-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C14H21NO2/c1-11-7-5-6-8-12(11)9-15-10-13(16)17-14(2,3)4/h5-8,15H,9-10H2,1-4H3 |
InChI Key |
HEVZJFNHFBYOQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


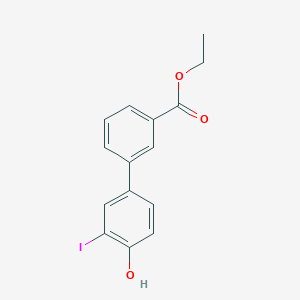
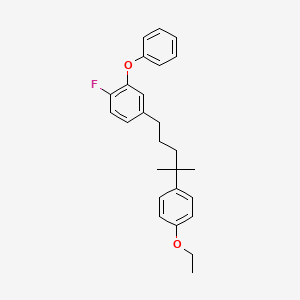
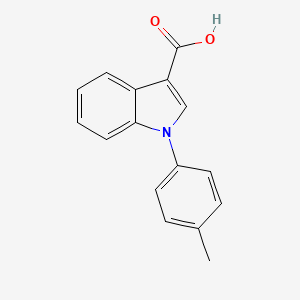
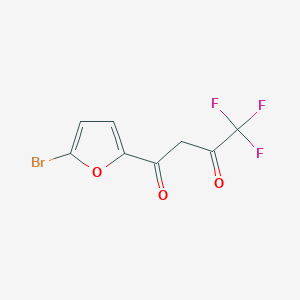
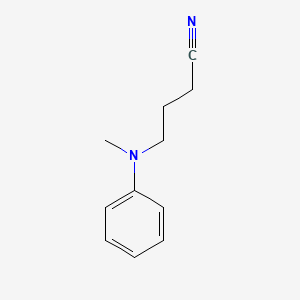
![[3-(4-Methoxy-butyl)-phenyl]-methanol](/img/structure/B8302726.png)
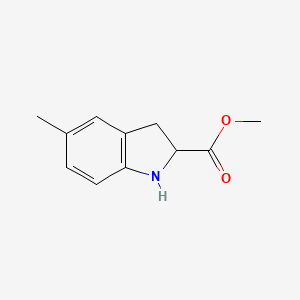
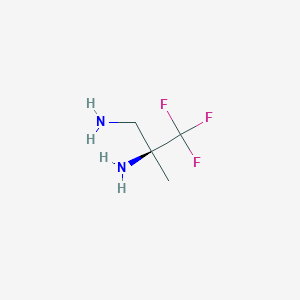
![1,1-Diethoxy-3-[4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8302746.png)

